(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid
Overview
Description
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-chlorobenzyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .
Scientific Research Applications
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Boronic acids, in general, are known to inhibit lactate dehydrogenase, a key enzyme in cancer cell proliferation .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Result of Action
Boronic acids are known to inhibit lactate dehydrogenase, which can potentially disrupt cancer cell proliferation .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with carbohydrate-binding proteins, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can modulate cell signaling pathways by inhibiting specific enzymes, leading to changes in gene expression and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, resulting in altered cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzyme activity by forming a covalent bond with the active site, preventing substrate binding and catalysis. This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can activate certain enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters and accumulate in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-hydroxyphenylboronic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the 2-chlorobenzyl group, making it less sterically hindered and potentially less selective in certain reactions.
3-(2’-Chlorobenzyloxy)phenylboronic acid: Similar structure but may have different reactivity due to the position of the substituents.
Benzeneboronic acid: A simpler structure with different electronic properties, affecting its reactivity in cross-coupling reactions.
Uniqueness: (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of the 2-chlorobenzyl group, which can influence the steric and electronic properties of the compound, potentially leading to higher selectivity and efficiency in certain synthetic applications .
Properties
IUPAC Name |
[3-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGOCNFADOJUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=C2Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584505 | |
Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845551-45-3 | |
Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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